molecular formula C9H9BrF2N2O B8169496 5-Bromo-N-(2,2-difluoroethyl)-3-methylpicolinamide

5-Bromo-N-(2,2-difluoroethyl)-3-methylpicolinamide

Cat. No.: B8169496
M. Wt: 279.08 g/mol
InChI Key: BFMCMHBLCDSAEG-UHFFFAOYSA-N
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Description

5-Bromo-N-(2,2-difluoroethyl)-3-methylpicolinamide is a pyridine-derived compound featuring a bromine atom at position 5, a methyl group at position 3, and a 2,2-difluoroethylamide substituent. This structure combines halogenation and fluorinated alkyl chains, which are common in agrochemical and pharmaceutical intermediates due to their electronic and steric effects.

Properties

IUPAC Name

5-bromo-N-(2,2-difluoroethyl)-3-methylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2N2O/c1-5-2-6(10)3-13-8(5)9(15)14-4-7(11)12/h2-3,7H,4H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFMCMHBLCDSAEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C(=O)NCC(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(2,2-difluoroethyl)-3-methylpicolinamide typically involves the reaction of 3-methylpicolinic acid with bromine to introduce the bromine atom at the 5-position. This is followed by the reaction with 2,2-difluoroethylamine to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(2,2-difluoroethyl)-3-methylpicolinamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

    Reduction Reactions: Reduction can be used to modify the difluoroethyl group or the picolinamide backbone.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions often involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives, while oxidation reactions can produce carboxylic acids or ketones.

Scientific Research Applications

5-Bromo-N-(2,2-difluoroethyl)-3-methylpicolinamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-N-(2,2-difluoroethyl)-3-methylpicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoroethyl groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Structural Analog: 5-Bromo-N,6-dimethylpicolinamide (CAS Not Specified)

Key Differences :

  • Substituents : Methyl groups at positions 6 (pyridine) and N-amide, versus 3-methyl and N-(2,2-difluoroethyl) in the target compound.
  • Synthesis : Synthesized via methylamine reaction with methyl 5-bromo-6-methylpicolinate (75% yield) .
  • Physicochemical Properties :
    • Molecular Weight: 229 g/mol (ES+ [M+H]+) vs. ~272 g/mol (estimated for target compound).
    • Solubility: Likely lower hydrophilicity due to lack of fluorine.

      Functional Impact : The difluoroethyl group enhances lipophilicity and metabolic stability compared to methyl-substituted amides.

Structural Analog: 2-Bromo-3-methylpyridine (CAS 3430-17-9)

Key Differences :

  • Functional Groups : Lacks the amide moiety, reducing hydrogen-bonding capacity and polarity.
  • Safety Profile : Classified under HazCom 2012; likely less reactive than amide derivatives due to simpler structure .
    Functional Impact : The absence of an amide group limits its utility in drug design but makes it a versatile precursor for further functionalization.

Structural Analog: 5-Bromo-N,3-dimethoxy-N-methylpicolinamide

Key Differences :

  • Substituents : Methoxy groups at positions 3 and N-methyl versus 3-methyl and N-(2,2-difluoroethyl).
  • Functional Impact: Increased hydrophilicity from methoxy groups may improve aqueous solubility but reduce membrane permeability.

Structural Analog: N-(5-Bromo-3-methylpyridin-2-yl)-2,2-dimethylpropanamide (CAS 446299-84-9)

Key Differences :

  • Amide Substituent : Bulky pivaloyl (2,2-dimethylpropanamide) group versus difluoroethyl.
  • Molecular Weight : 271.15 g/mol vs. ~272 g/mol (target compound).
  • Synthetic Flexibility: The pivaloyl group may hinder further derivatization due to steric hindrance .

Physicochemical and Functional Group Analysis

Table 1: Comparative Properties of Selected Analogs

Compound Molecular Weight (g/mol) Key Substituents Notable Properties Reference
5-Bromo-N-(2,2-difluoroethyl)-3-methylpicolinamide ~272 (estimated) 5-Br, 3-CH₃, N-(CF₂CH₃) High lipophilicity, metabolic stability N/A
5-Bromo-N,6-dimethylpicolinamide 229 5-Br, 6-CH₃, N-CH₃ Moderate yield (75%), lower polarity
2-Bromo-3-methylpyridine 172.02 2-Br, 3-CH₃ Precursor, limited H-bonding
N-(5-Bromo-3-methylpyridin-2-yl)pivalamide 271.15 5-Br, 3-CH₃, N-pivaloyl Steric hindrance, high MW

Table 2: Functional Group Impact

Group Electronic Effect Solubility Impact Example Compound
Bromine (5-Br) Electron-withdrawing Slightly polar All analogs
Difluoroethylamide Moderate electron-withdrawing Lipophilic Target compound
Methoxy Electron-donating Hydrophilic 5-Bromo-N,3-dimethoxy-N-methylpicolinamide
Pivaloyl Steric bulk Reduced solubility N-(5-Bromo-3-methylpyridin-2-yl)pivalamide

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